Enzymatic Hydrolysis: 6-O-Methyl Derivative is a Substrate While 2-, 3-, and 4-O-Methyl Analogs Are Not
In a direct head-to-head comparison of all four monomethyl positional isomers of p-nitrophenyl α-D-galactopyranoside, the 6-O-methyl derivative was hydrolyzed by Mortierella vinacea α-galactosidase, whereas the 2-O-, 3-O-, and 4-O-methyl derivatives showed no detectable hydrolysis by this enzyme under the same conditions [1]. This demonstrates that the 6-position is the sole site that accommodates a methyl group while retaining substrate recognition by this specific α-galactosidase.
| Evidence Dimension | Susceptibility to enzymatic hydrolysis by M. vinacea α-galactosidase |
|---|---|
| Target Compound Data | Hydrolyzed |
| Comparator Or Baseline | 2-O-methyl-, 3-O-methyl-, and 4-O-methyl-p-nitrophenyl α-D-galactopyranosides |
| Quantified Difference | No detectable hydrolysis for the 2-O-, 3-O-, and 4-O-methyl derivatives vs. active hydrolysis for the 6-O-methyl derivative |
| Conditions | p-Nitrophenyl α-D-galactopyranoside substrates; Mortierella vinacea α-galactosidase enzyme |
Why This Matters
This positional specificity is critical for selecting the correct substrate for enzymatic assays and for designing inhibitors or probes where resistance to certain glycosidases is required.
- [1] Kiso, M., Katagiri, H., Furui, H., & Hasegawa, A. (2000). Synthesis of Monomethyl Derivatives of P-Nitrophenyl α-D-Gluco, Galacto, and Mannopyranosides and their Hydrolytic Properties Against α-Glycosidases. Journal of Carbohydrate Chemistry, 19(3), 359-377. View Source
